N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” is a complex organic compound. It contains several functional groups and rings, including an allyl group, a methoxyphenyl group, a thieno[3,2-d]pyrimidin ring, and a piperidine ring . These structural features suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and structural features. For instance, the allyl group could undergo reactions typical of alkenes, such as addition and oxidation reactions. The thieno[3,2-d]pyrimidin ring might participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Biological Activity
Research into structurally related compounds has primarily focused on the synthesis of novel derivatives and their evaluation for various biological activities. For example, compounds with thieno[3,2-d]pyrimidine motifs have been synthesized and assessed for their potential as anti-inflammatory, analgesic, and anticancer agents.
Anti-inflammatory and Analgesic Properties : Studies have explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were found to be effective cyclooxygenase-1/2 (COX-1/2) inhibitors, showcasing the potential of thieno[3,2-d]pyrimidine derivatives in developing new therapeutic agents for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticancer Activity : Research has also highlighted the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which exhibited significant anti-angiogenic and DNA cleavage activities. These findings suggest that modifications to the thieno[3,2-d]pyrimidine core could yield potent anticancer agents by targeting angiogenesis and DNA integrity (Vinaya Kambappa, G. K. Chandrashekara, N. D. Rekha, P. Shivaramu, Komaraiah Palle, 2017).
Chemical Modification and Drug Development
The modification of chemical structures related to "N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide" has been a key area of research, aiming to improve pharmacological profiles and identify novel therapeutic targets.
- Modification for Improved Drug Properties : Efforts have been made to enrich the structural diversity of compounds by replacing certain motifs with pyrimidine rings or other scaffolds, leading to derivatives with improved pharmacological and tolerability profiles. These studies underscore the importance of structural modification in the development of new drugs with potential applications in treating chronic pain and other conditions (Cunbin Nie, Qifei Li, Y. Qiao, Jing Hu, Mengkang Gao, Yusui Wang, Zhenrui Qiao, Qiang Wang, Lin Yan, Hai Qian, 2020).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Future Directions
Properties
IUPAC Name |
1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-prop-2-enylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-3-9-23-20(27)15-7-5-10-26(12-15)22-24-18-17(13-30-19(18)21(28)25-22)14-6-4-8-16(11-14)29-2/h3-4,6,8,11,13,15H,1,5,7,9-10,12H2,2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZTWJJHHNGSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.